molecular formula C20H23N3O2S B2596179 1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-97-7

1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2596179
CAS No.: 899940-97-7
M. Wt: 369.48
InChI Key: IIURNVQHGSGFAB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at 250°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.

    Substitution: The phenethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-4-8-15-13-21-18-16(19(24)23(3)20(25)22(18)2)17(15)26-12-11-14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIURNVQHGSGFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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